
Zuclopenthixol Decanoate-d19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zuclopenthixol Decanoate-d19, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₂₄D₁₉ClN₂O₂S and its molecular weight is 574.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Schizophrenia
Zuclopenthixol decanoate-d19 is primarily indicated for patients with chronic schizophrenia who have shown a positive response to short-acting forms of zuclopenthixol. The medication helps manage symptoms such as hallucinations, delusions, and disorganized thinking, thus improving the overall quality of life for patients .
2. Long-term Maintenance Therapy
This compound is particularly beneficial for patients who struggle with medication adherence due to the convenience of less frequent injections (typically every two to four weeks) compared to daily oral medications. This long-acting formulation reduces the risk of relapse associated with non-compliance .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is slowly released from the intramuscular injection site into systemic circulation. This slow release is facilitated by its esterification with decanoic acid, allowing for prolonged therapeutic effects . The drug exhibits high protein binding (~98-99%) and is primarily metabolized through hepatic pathways involving cytochrome P450 enzymes .
Case Studies and Research Findings
Case Study 1: Efficacy in Chronic Schizophrenia
A study involving patients treated with zuclopenthixol decanoate demonstrated significant improvements in clinical symptoms as measured by various scales (e.g., Clinical Global Impression scale). Patients receiving optimal doses showed fewer side effects and better overall psychiatric stability compared to those on other depot antipsychotics .
Case Study 2: Tardive Oculogyric Crisis
A notable case reported a 34-year-old male experiencing tardive oculogyric crisis after prolonged treatment with zuclopenthixol decanoate. This case highlights the potential side effects associated with long-term use and underscores the need for careful monitoring during treatment .
Case Study 3: Neuroleptic Malignant Syndrome
Another case involved a patient who developed neuroleptic malignant syndrome after switching from haloperidol to zuclopenthixol decanoate. The transition was managed by closely monitoring vital signs and adjusting medications as necessary .
Comparative Efficacy
A review comparing zuclopenthixol decanoate with other depot antipsychotics found that it was effective in preventing relapse and managing acute episodes. However, more controlled clinical trials are necessary to fully understand its efficacy relative to other treatments .
Propiedades
Fórmula molecular |
C₃₂H₂₄D₁₉ClN₂O₂S |
---|---|
Peso molecular |
574.33 |
Sinónimos |
Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19; (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.